

In-depth Technical Guide: Physicochemical Properties of 5-hydroxy-N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: 5-hydroxy-N-methylpyridine-2-carboxamide

Cat. No.: B1322978

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Physicochemical Profile of **5-hydroxy-N-methylpyridine-2-carboxamide**

Executive Summary

This technical guide provides a detailed overview of the known physicochemical properties of **5-hydroxy-N-methylpyridine-2-carboxamide**. Extensive searches of publicly available scientific literature and chemical databases indicate that while the compound is commercially available, it is not extensively characterized. This document consolidates the available information, including basic identifiers and computationally predicted properties. Furthermore, it outlines a general experimental workflow for the comprehensive physicochemical characterization of such a novel compound, addressing the current data gap.

Compound Identification

Identifier	Value
Chemical Name	5-hydroxy-N-methylpyridine-2-carboxamide
Synonym	5-hydroxy-N-methylpicolinamide
CAS Number	859538-76-4
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
SMILES	CNC(=O)C1=NC=C(C=C1)O

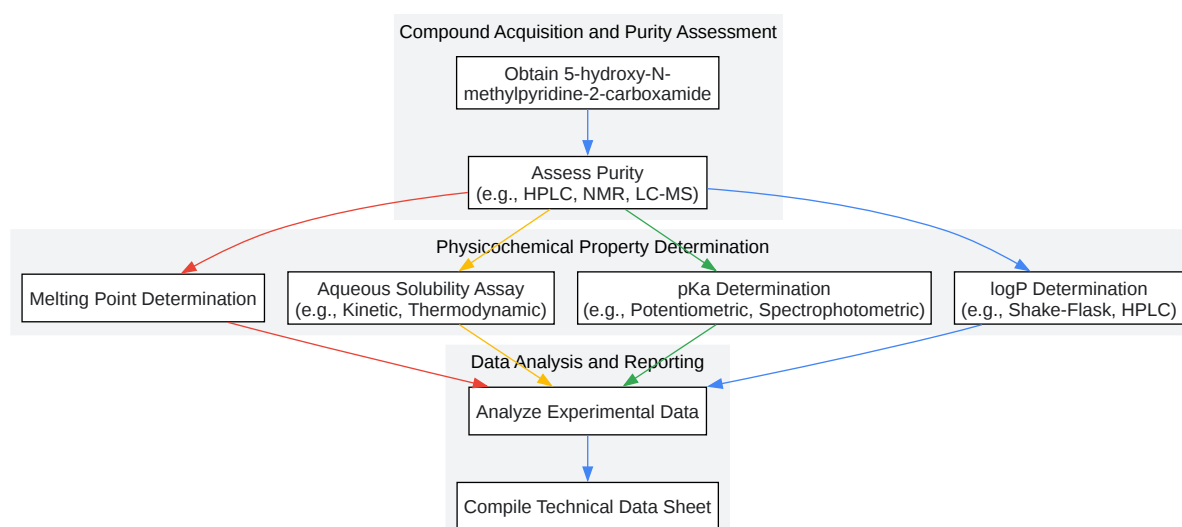
Physicochemical Properties

Experimentally determined data for the key physicochemical properties of **5-hydroxy-N-methylpyridine-2-carboxamide** are not readily available in the public domain. The following table summarizes computationally predicted values, which can serve as an initial estimate for research and development purposes.

Property	Predicted Value	Source
Topological Polar Surface Area (TPSA)	62.22 Å ²	ChemScene
logP (Octanol-Water Partition Coefficient)	0.1468	ChemScene
Hydrogen Bond Acceptors	3	ChemScene
Hydrogen Bond Donors	2	ChemScene
Rotatable Bonds	1	ChemScene
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Aqueous Solubility	Data not available	-

Proposed Experimental Workflow for Physicochemical Characterization

Given the absence of experimental data, a systematic characterization of **5-hydroxy-N-methylpyridine-2-carboxamide** is required. The following workflow outlines the necessary steps to determine its fundamental physicochemical properties.



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Proposed workflow for the physicochemical characterization of **5-hydroxy-N-methylpyridine-2-carboxamide**.

General Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The following provides a generalized methodology for determining the thermodynamic aqueous solubility of **5-hydroxy-N-methylpyridine-2-carboxamide**, a fundamental parameter for drug development.

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.

Materials:

- **5-hydroxy-N-methylpyridine-2-carboxamide** (purity >98%)
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system
- Analytical balance
- Vortex mixer
- Thermostatic shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Volumetric flasks and pipettes

Procedure:

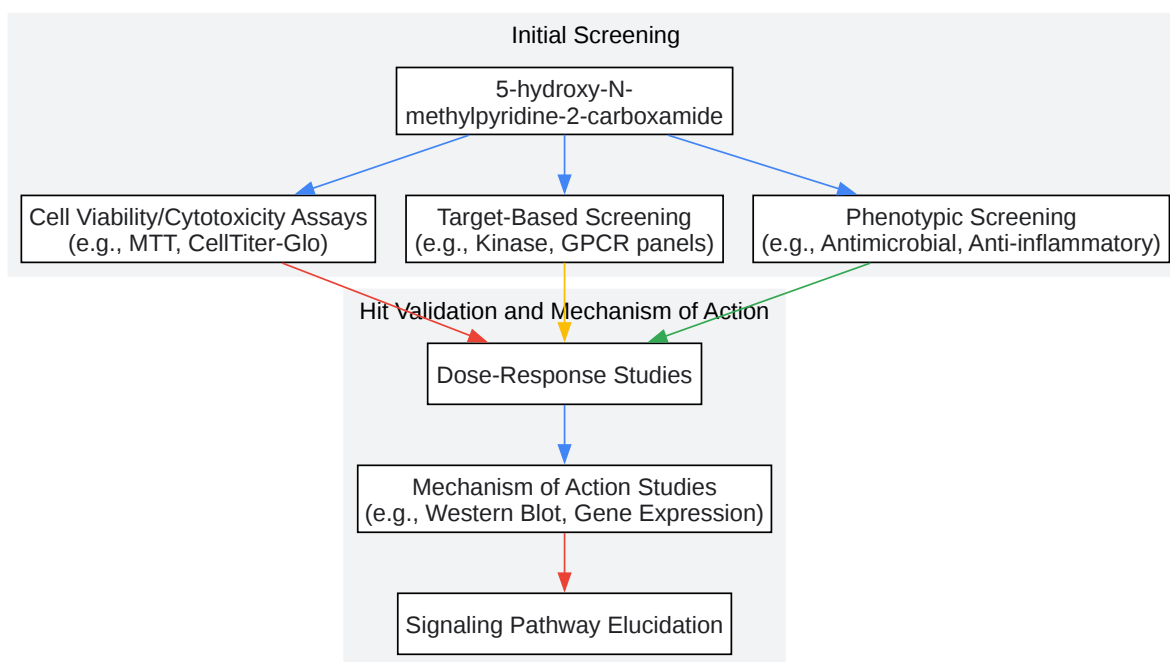
- **Preparation of Standard Solutions:** Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or methanol) at known concentrations for the HPLC calibration curve.
- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial. The amount should be sufficient to ensure a saturated solution

with undissolved solid remaining.

- **Equilibration:** Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.
- **HPLC Analysis:** Analyze the diluted samples and the standard solutions by a validated HPLC method to determine the concentration of the dissolved compound.
- **Calculation:** Use the calibration curve to calculate the concentration of the compound in the original saturated solution. This concentration represents the aqueous solubility.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for **5-hydroxy-N-methylpyridine-2-carboxamide**. Research on other pyridine carboxamide derivatives has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, these findings cannot be directly extrapolated to the target compound. A proposed workflow for the initial biological screening is presented below.



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Proposed workflow for the biological evaluation of **5-hydroxy-N-methylpyridine-2-carboxamide**.

Conclusion

5-hydroxy-N-methylpyridine-2-carboxamide is a chemical entity with a defined structure but limited characterization in the public domain. The lack of experimental data on its physicochemical properties and biological activity presents both a challenge and an opportunity for researchers in drug discovery and development. The proposed workflows provide a starting point for a thorough investigation of its properties, which is essential to unlock its potential therapeutic value.

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